molecular formula C13H16O2 B1474932 1-(Cyclopent-3-enyloxymethyl)-4-methoxybenzene CAS No. 1571988-86-7

1-(Cyclopent-3-enyloxymethyl)-4-methoxybenzene

Cat. No. B1474932
M. Wt: 204.26 g/mol
InChI Key: LWTDLFWZSUMGFP-UHFFFAOYSA-N
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Patent
US09156829B2

Procedure details

To a solution of cyclopent-3-en-1-ol (CAS number 14320-38-8; 15 g, 178 mmol) in dry THF (357 ml) at 0° C. under nitrogen was added sodium hydride (60%, 9.27 g, 232 mmol). After fizzing had ceased, to this was then added drop wise 1-(chloromethyl)-4-methoxybenzene (CAS number 824-94-2; 31.4 ml, 232 mmol). The reaction was allowed to warm to room temperature and stirred for 17 hours then quenched by the addition of methanol and concentrated in vacuo. The residue was partitioned between ethyl acetate and water. The organics were dried over magnesium sulfate, filtered and concentrated in vacuo. The crude material was purified by column chromatography (silica, 0-50% DCM/petrol) to afford the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step One
Name
Quantity
357 mL
Type
solvent
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH:4]=[CH:3][CH2:2]1.[H-].[Na+].Cl[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1>C1COCC1>[CH:1]1([O:6][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(CC=CC1)O
Name
Quantity
9.27 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
357 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
31.4 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (silica, 0-50% DCM/petrol)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(CC=CC1)OCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.